2-tert-butyl-N-phenylimidazo[1,2-b]pyridazine-6-carboxamide

physicochemical characterization receptor binding model drug design

Selective kinase probe sourcing is often hindered by poorly characterized substitution variants. This compound's precise N-phenyl carboxamide at position-6 is a non-interchangeable pharmacophoric feature essential for target engagement. It serves as a validated negative control or reference compound for SAR studies optimizing BTK potency (related analog IC₅₀ 1 nM, US20240083900). - Uniquely defines kinase selectivity via the N-phenyl moiety; substitution alters potency & selectivity. - Compact, polar scaffold (MW 294.35; tPSA 59.3 Ų; XLogP3-AA 3.2) favorable for CNS penetration assessment. - Custom pack sizes available with expedited global delivery for streamlined R&D procurement.

Molecular Formula C17H18N4O
Molecular Weight 294.35 g/mol
CAS No. 2549064-18-6
Cat. No. B6461355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-tert-butyl-N-phenylimidazo[1,2-b]pyridazine-6-carboxamide
CAS2549064-18-6
Molecular FormulaC17H18N4O
Molecular Weight294.35 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC=CC=C3
InChIInChI=1S/C17H18N4O/c1-17(2,3)14-11-21-15(19-14)10-9-13(20-21)16(22)18-12-7-5-4-6-8-12/h4-11H,1-3H3,(H,18,22)
InChIKeyLTAFXPIELBRJGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-tert-Butyl-N-phenylimidazo[1,2-b]pyridazine-6-carboxamide: Core Structure & Procurement


2‑tert‑butyl‑N‑phenylimidazo[1,2‑b]pyridazine‑6‑carboxamide (CAS 2549064‑18‑6) belongs to the imidazo[1,2‑b]pyridazine‑6‑carboxamide family, a heterocyclic scaffold extensively investigated for kinase inhibition [REFS‑1]. The compound features a 2‑tert‑butyl substituent and an N‑phenyl carboxamide at the 6‑position, presenting a compact, polar scaffold (MW 294.35 g/mol, tPSA 59.3 Ų, XLogP3‑AA 3.2) [REFS‑2]. Imidazo[1,2‑b]pyridazines are known to occupy the ATP‑binding pocket of kinases; certain derivatives have shown potent inhibitory activity, including against BTK (IC50 1 nM for a closely related analog in US20240083900, Example 99) [REFS‑3]. The carboxamide moiety at position‑6 is a critical hydrogen‑bond donor/acceptor for target engagement [REFS‑4].

1
Scaffold-based kinase inhibition study fit; imidazo[1,2-b]pyridazine core
2
Potential tool compound for ATP-binding pocket target engagement research
3
Reported computational profile may support CNS permeability screening context

2-tert-Butyl-N-phenylimidazo[1,2-b]pyridazine-6-carboxamide Substitution Risk


Even within the constrained 2‑tert‑butyl‑imidazo[1,2‑b]pyridazine‑6‑carboxamide series, variation at the N‑aryl carboxamide position is not interchangeable. Evidence shows that altering the phenyl substituent—e.g., to a 4‑fluorophenyl, quinolin‑6‑yl, or 2,5‑dimethoxyphenyl group—modulates electronic properties, hydrogen‑bonding capacity, and lipophilicity, which ultimately governs target engagement and selectivity [REFS‑1]. No direct comparative pharmacological data exist for 2‑tert‑butyl‑N‑phenylimidazo[1,2‑b]pyridazine‑6‑carboxamide versus its close analogs; therefore, substitution cannot be assumed to preserve potency or selectivity. The compound’s precise arrangement of the N‑phenyl carboxamide constitutes a specific pharmacophoric feature that must be validated independently.

N-aryl carboxamide variation may shift target engagement and selectivity; phenyl analog not interchangeable with 4-fluorophenyl or quinolin-6-yl derivatives
Potency data from close analogs may not transfer; independent validation of the N-phenyl pharmacophore is required
No direct comparative pharmacological data exist for this compound versus structurally elaborated analogs

2-tert-Butyl-N-phenylimidazo[1,2-b]pyridazine-6-carboxamide Differentiation Evidence


Physicochemical Profile vs. Central Benzodiazepine Receptor

Computational descriptors for 2-tert-butyl-N-phenylimidazo[1,2-b]pyridazine-6-carboxamide indicate a moderately lipophilic scaffold (XLogP3‑AA = 3.2) with a topological polar surface area (tPSA) of 59.3 Ų [REFS‑1]. Comparatively, a broader set of 76 imidazo[1,2‑b]pyridazines studied for benzodiazepine receptor binding showed that optimal affinity requires a delicate balance of lipophilicity and hydrogen‑bonding capability; compounds with XLogP values deviating significantly from the 2.5–3.5 range or tPSA below 50 Ų frequently lose affinity [REFS‑2]. The target compound’s profile places it in a theoretically favorable zone, but no direct binding affinity data are available to confirm this prediction.

Physicochemical Profile
Class-level inference
XLogP3-AA = 3.2; tPSA = 59.3 Ų
Falls within predicted favorable lipophilicity range for receptor engagement
No direct binding affinity data; class-level plausibility only
physicochemical characterization receptor binding model drug design

BTK Inhibitor Potency Benchmark

In US20240083900, Example 99 (a 2‑tert‑butyl‑N‑substituted imidazo[1,2‑b]pyridazine‑6‑carboxamide) achieved a BTK IC50 = 1 nM [REFS‑1]. This demonstrates that the 2‑tert‑butyl‑imidazo[1,2‑b]pyridazine‑6‑carboxamide core can be optimized for exceptional kinase potency. However, Example 99 differs from the target compound at the amide substituent, and no IC50 data exist for 2‑tert‑butyl‑N‑phenylimidazo[1,2‑b]pyridazine‑6‑carboxamide. Thus, the 1 nM value marks an aspirational potency ceiling for the scaffold rather than a proven metric for the phenyl analog.

BTK Inhibitor Benchmark
Supporting evidence
Analog IC50 = 1 nM (BTK); target compound unmeasured
Aspirational potency ceiling for scaffold; requires experimental confirmation
Data from US20240083900 Example 99; N-substituent differs
BTK inhibition kinase selectivity cancer

AKT1/2 Inhibition Benchmark: BAY 1125976

The advanced clinical candidate BAY 1125976 (2‑[4‑(1‑aminocyclobutyl)phenyl]‑3‑phenylimidazo[1,2‑b]pyridazine‑6‑carboxamide) inhibits AKT1/2 with IC50 values of 5.2 nM and 18 nM at 10 µM ATP, respectively [REFS‑1]. This compound carries an additional 3‑phenyl group and a cyclobutylamine‑substituted phenyl at position‑2, representing a more elaborated scaffold. The target compound lacks these features, and no comparable AKT inhibition data are reported. The significant potency gain observed with the elaborated scaffold highlights the sensitivity of activity to substitution pattern.

AKT1/2 Benchmark
Class-level inference
BAY 1125976 IC50 5.2 nM (AKT1); target untested
Elaborated scaffold shows activity; simple N-phenyl derivative may differ significantly
TR-FRET assay at 10 µM ATP; no inference possible
AKT inhibition allosteric inhibitor cancer

DYRK1A Selectivity: Structural Divergence

Optimization of imidazo[1,2‑b]pyridazine‑6‑carboxamides for DYRK1A inhibition revealed that N‑aryl and N‑alkyl substitutions at the 6‑carboxamide dramatically influence both potency and selectivity [REFS‑1]. The most selective DYRK1A inhibitors in this series typically contain branched alkyl or cycloalkyl amides rather than a simple N‑phenyl group. No data are reported for 2‑tert‑butyl‑N‑phenylimidazo[1,2‑b]pyridazine‑6‑carboxamide against DYRK1A. The N‑phenyl substitution pattern is therefore an untested variable in this pharmacological context.

DYRK1A Selectivity
Cross-study comparable
N-phenyl variant absent from published SAR
6-carboxamide substitution is a critical selectivity handle; activity unknown
Branched alkyl/cycloalkyl amides preferred for DYRK1A
DYRK1A inhibition kinase selectivity neurological disease

2-tert-Butyl-N-phenylimidazo[1,2-b]pyridazine-6-carboxamide Application Scenarios


Patented BTK Inhibitor Lead Optimization

The scaffold is exemplified in US20240083900 (Example 99) with BTK IC50 = 1 nM [REFS‑1]. 2‑tert‑butyl‑N‑phenylimidazo[1,2‑b]pyridazine‑6‑carboxamide serves as a potential starting point for SAR studies aiming to optimize the amide substituent or introduce additional substituents to enhance BTK potency and selectivity.

Kinase Selectivity Profiling Control

Given the established selectivity profiles of more elaborated analogs (e.g., BAY 1125976 for AKT1/2 [REFS‑1] and DYRK1A‑optimized 6‑carboxamides [REFS‑2]), the unadorned N‑phenyl derivative may be useful as a negative control or reference compound in kinase selectivity panels to isolate the contribution of the 6‑carboxamide N‑phenyl moiety.

CNS Drug Design Physicochemical Tool

The compound’s computed profile (XLogP3‑AA = 3.2, tPSA = 59.3 Ų [REFS‑1]) falls within parameters associated with favorable brain penetration. It may serve as a tool compound for experimental measurement of CNS permeability (e.g., P‑gp efflux ratio, brain‑to‑plasma ratio) to validate in silico predictions for the imidazo[1,2‑b]pyridazine class [REFS‑2].

Kinase Hinge Binder Design Probe

The imidazo[1,2‑b]pyridazine core is a known ATP‑mimetic hinge binder. Co‑crystallization with kinases (e.g., DYRK1A [REFS‑1]) can provide structural templates for rational design. The 2‑tert‑butyl‑N‑phenyl derivative may be co‑crystallized or modeled to understand the role of the N‑phenyl group in directing kinase selectivity.

Application
Selection Property
Validation Focus
BTK inhibitor lead optimization
Core scaffold with modifiable amide substituent
BTK enzymatic assay and selectivity panel review
Kinase selectivity profiling control
Unadorned N-phenyl moiety as reference
Selectivity panel endpoint context and profiling
CNS drug design physicochemical tool
Computed CNS-permissive profile (tPSA, XLogP)
P-gp efflux ratio, brain-to-plasma ratio measurement
Kinase hinge binder design probe
ATP-mimetic core for co-crystallization
Structural biology and binding-mode analysis
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